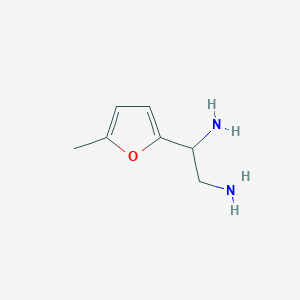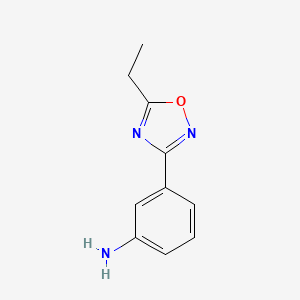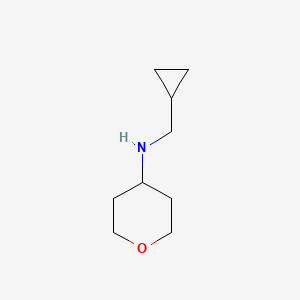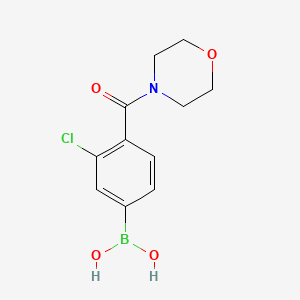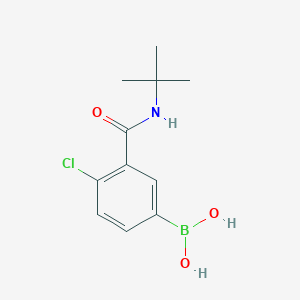
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
概要
説明
The compound “(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . They are generally stable, readily prepared, and environmentally benign .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The synthesis of “(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid” could potentially involve similar methods.Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common reactions is the Suzuki–Miyaura cross-coupling reaction, which is a type of carbon–carbon bond-forming reaction . Other reactions include protodeboronation and the formation of cyclic boronic esters .科学的研究の応用
Boronic Acids in Transport of Ribonucleosides
Boronic acids, including (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid, have been shown to facilitate the transport of ribonucleosides in and out of liposomes, which are artificial cells. This is significant for studying nucleoside transport mechanisms and has potential applications in drug delivery systems (Westmark & Smith, 1996).
Use in Purification and Concentration of Sugars
Boronic acid derivatives have been utilized in the extraction of sugars from hemicellulose hydrolysates, demonstrating the potential for purifying and concentrating sugars in industrial processes (Griffin & Shu, 2004).
Catalysis in Organic Synthesis
These compounds are used in rhodium-catalyzed enantioselective addition reactions, highlighting their role in creating specific chiral compounds, which is important in synthesizing pharmaceuticals and fine chemicals (Storgaard & Ellman, 2009).
Development of Hydrogen-Bond Stabilized Boron Analogues
Research on m-terphenylboronic acids, a class to which (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid belongs, has led to the discovery of unique structures that feature strong hydrogen bonds. These findings can be instrumental in the development of new materials and catalysts (Guo et al., 2019).
Applications in Glucose Sensing
Boronic acid derivatives have been employed in creating sensors for detecting saccharides like glucose, which can have significant implications in medical diagnostics (Das et al., 2011).
Use in Fire Safety Materials
They have been tested as potential components in epoxy-based hydrocarbon intumescent coatings for fire safety, offering a less harmful alternative to traditional compounds (Wang et al., 2021).
Stereoselective Reactions in Organic Chemistry
The compound is involved in stereoselective reactions, an essential aspect of organic synthesis, particularly in the development of pharmaceuticals (Matteson & Michnick, 1990).
Role in Macrocyclic Chemistry
Boronic esters, a group to which this compound belongs, play a significant role in macrocyclic chemistry. This is important for creating complex molecular structures used in various applications (Fárfan et al., 1999).
Fluorescence and Spectroscopic Applications
The compound has been characterized for its spectroscopic properties, which are crucial in analytical chemistry for detecting and analyzing various substances (Jeelani et al., 2020).
Use in Palladium-Catalyzed Reactions
It has been used in palladium-catalyzed reactions to synthesize tert-butyl esters, demonstrating its versatility in organic synthesis (Li et al., 2014).
作用機序
Safety and Hazards
将来の方向性
The use of boronic acids and their derivatives in organic synthesis is a rapidly developing field. Future research may focus on developing more efficient and practical protocols for the synthesis and functionalization of these compounds . Additionally, the potential for recycling boronic acids could be explored to mitigate cost concerns .
特性
IUPAC Name |
[3-(tert-butylcarbamoyl)-4-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECDENKFPRPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661223 | |
| Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid | |
CAS RN |
871332-72-8 | |
| Record name | B-[4-Chloro-3-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



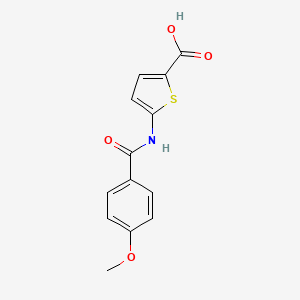
amine](/img/structure/B1418617.png)
![Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine](/img/structure/B1418618.png)
![2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B1418619.png)
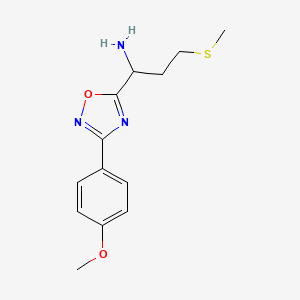
![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)
